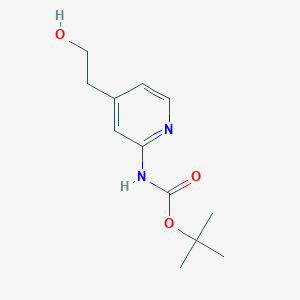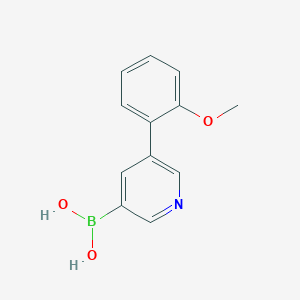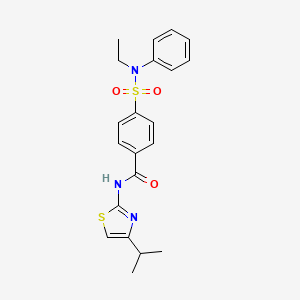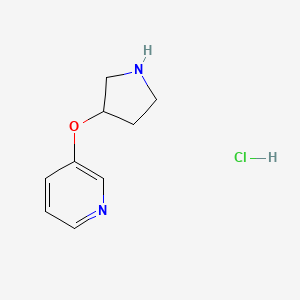
叔丁基(4-(2-羟乙基)吡啶-2-基)氨基甲酸酯
描述
Tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate (THPC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. THPC is commonly used as a ligand in coordination chemistry, and its derivatives have been studied for their potential applications in medicinal chemistry.
科学研究应用
有机合成中的光催化
Wang 等人(2022 年)探讨了叔丁基((全氟吡啶-4-基)氧基)氨基甲酸酯在光氧化还原催化中的用途,特别是在邻羟基芳基氨基酮的胺化反应中。该过程促进了 3-氨基色酮的形成,这对于合成各种氨基嘧啶非常有价值。该研究举例说明了叔丁基衍生物在光催化中用于合成复杂有机化合物的用途 (Wang 等人,2022 年).
晶体结构分析
Weber 等人(1995 年)对叔丁基氨基甲酸酯化合物的晶体结构进行了一项研究。他们的研究提供了对这些化合物的分子构型和稳定性的见解,这对于新材料和药物的开发至关重要 (Weber 等人,1995 年).
有机化合物的合成
Scott(2006 年)描述了一种使用叔丁基(2-氯吡啶-3-基)氨基甲酸酯合成 3-芳基化 1,3-二氢-2H-咪唑并[4,5-b]吡啶-2-酮的方法。这证明了叔丁基衍生物在促进复杂有机分子的新合成路线中的作用 (Scott,2006 年).
药物中间体
Tang 等人(2014 年)研究了 (R)-叔丁基(1-羟基丁-3-炔-2-基)氨基甲酸酯的合成,它是茉莉花素 B 生产中的中间体,对各种人癌细胞系表现出细胞毒活性。这突出了叔丁基氨基甲酸酯衍生物在生物活性化合物合成中的应用 (Tang 等人,2014 年).
锂化反应
Smith 等人(2013 年)探讨了叔丁基 N-(吡啶-3-基甲基)氨基甲酸酯的锂化。他们的工作有助于了解叔丁基氨基甲酸酯衍生物在锂化反应中的反应性,这在有机合成中至关重要 (Smith 等人,2013 年).
酶促动力学拆分
Piovan 等人(2011 年)研究了叔丁基 2-(1-羟乙基)苯基氨基甲酸酯的酶促动力学拆分。该研究表明了叔丁基氨基甲酸酯衍生物在对映选择性合成中的潜力,这在制药工业中至关重要 (Piovan 等人,2011 年).
属性
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-8-9(5-7-15)4-6-13-10/h4,6,8,15H,5,7H2,1-3H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPZSDRSZRSVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729227 | |
| Record name | tert-Butyl [4-(2-hydroxyethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220627-15-5 | |
| Record name | tert-Butyl [4-(2-hydroxyethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223531.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3223532.png)
![6-Ethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223535.png)
![6-Methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223542.png)
![6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3223547.png)
acetic acid](/img/structure/B3223548.png)


![1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride](/img/structure/B3223563.png)



![2-methyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B3223602.png)
